Cas no 325987-07-3 (N-(1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide)

N-(1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a 5-chlorothiophene-2-carboxamide moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The benzothiazole ring contributes to enhanced binding affinity in biological systems, while the chlorothiophene group offers reactivity for further functionalization. Its well-defined molecular architecture ensures consistent performance in synthetic applications, particularly in the development of bioactive molecules. The compound's stability under standard conditions and compatibility with diverse reaction conditions further underscore its utility in medicinal chemistry and material science.
N-(1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide structure
325987-07-3 structure
Product Name:N-(1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide
CAS No:325987-07-3
MF:C12H7ClN2OS2
MW:294.779778718948
CID:6043080
PubChem ID:2414873
Update Time:2025-05-20

N-(1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide
    • N-(benzo[d]thiazol-2-yl)-5-chlorothiophene-2-carboxamide
    • 2-Thiophenecarboxamide, N-2-benzothiazolyl-5-chloro-
    • HMS2259C10
    • MLS000100578
    • SCHEMBL14807314
    • HMS1413E14
    • 325987-07-3
    • N-(1,3-benzothiazol-2-yl)-5-chloro-2-thiophenecarboxamide
    • AKOS001038721
    • BDBM76369
    • N-(13-BENZOTHIAZOL-2-YL)-5-CHLOROTHIOPHENE-2-CARBOXAMIDE
    • IDI1_008673
    • N-(1,3-benzothiazol-2-yl)-5-chloro-thiophene-2-carboxamide
    • SMR000017422
    • Z30199580
    • IFLab1_000454
    • CHEMBL1582654
    • N-(1,3-benzothiazol-2-yl)-5-chloranyl-thiophene-2-carboxamide
    • MLS-0059042.0002
    • cid_2414873
    • F0174-0291
    • Inchi: 1S/C12H7ClN2OS2/c13-10-6-5-9(17-10)11(16)15-12-14-7-3-1-2-4-8(7)18-12/h1-6H,(H,14,15,16)
    • InChI Key: AZLSXDRFOWQWMJ-UHFFFAOYSA-N
    • SMILES: C1(C(NC2=NC3=CC=CC=C3S2)=O)SC(Cl)=CC=1

Computed Properties

  • Exact Mass: 293.9688329g/mol
  • Monoisotopic Mass: 293.9688329g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 331
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 98.5Ų

Experimental Properties

  • Density: 1.580±0.06 g/cm3(Predicted)
  • pka: 7.49±0.70(Predicted)

N-(1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide Pricemore >>

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Additional information on N-(1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide

N-(1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide: A Comprehensive Overview

The compound N-(1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide, identified by the CAS registry number 325987-07-3, is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of benzothiazole derivatives, which have garnered considerable attention due to their versatile properties and wide-ranging applications in materials science, drug discovery, and organic synthesis.

The structure of N-(1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide comprises a benzothiazole moiety attached to a thiophene ring through a carboxamide linkage. The presence of the benzothiazole group imparts unique electronic and photonic properties to the molecule, while the thiophene ring contributes to its stability and reactivity. Recent studies have highlighted the importance of such heterocyclic compounds in the development of advanced materials, particularly in the fields of optoelectronics and sensors.

One of the most promising applications of N-(1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide lies in its potential as a building block for constructing functional materials. Researchers have demonstrated that this compound can be incorporated into polymer frameworks to enhance their electronic properties. For instance, a study published in 2023 revealed that films fabricated from polymers containing this compound exhibit improved charge transport characteristics, making them suitable for use in organic light-emitting diodes (OLEDs) and thin-film transistors (TFTs).

In addition to its material science applications, N-(1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide has shown potential in medicinal chemistry. The molecule's ability to act as a ligand for metal ions has been exploited in the design of novel metallo-drugs. A recent investigation found that when coordinated with copper ions, this compound exhibits potent anti-cancer activity against various human cancer cell lines. This discovery underscores its potential as a lead compound for drug development.

The synthesis of N-(1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide typically involves multi-step organic reactions. A common approach begins with the preparation of the benzothiazole derivative through condensation reactions involving o-aminothiophenol and aldehydes or ketones. Subsequent steps involve coupling reactions to introduce the thiophene moiety and functionalization to achieve the desired substitution pattern.

Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound. For example, the use of palladium-catalyzed cross-coupling reactions has significantly improved the yield and purity of the product. These developments are crucial for scaling up production and making this compound more accessible for industrial applications.

The physical properties of N-(1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide are also noteworthy. Its solubility in common organic solvents facilitates its handling and processing in various chemical procedures. Furthermore, its thermal stability up to moderate temperatures makes it suitable for applications requiring elevated processing conditions.

In conclusion, N-(1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide (CAS No. 325987-07-) is a versatile compound with a wide array of potential applications across multiple disciplines. Its unique structure endows it with desirable electronic and chemical properties, making it an attractive candidate for both academic research and industrial development. As ongoing studies continue to uncover new facets of its utility, this compound is poised to play an increasingly important role in advancing modern science and technology.

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